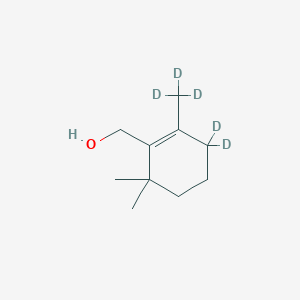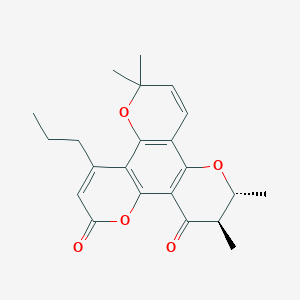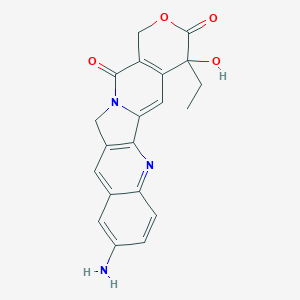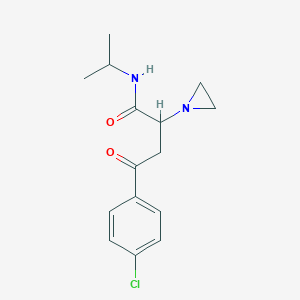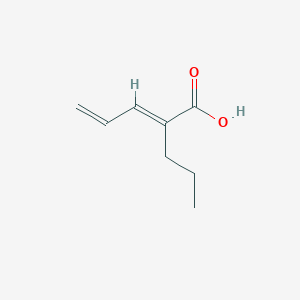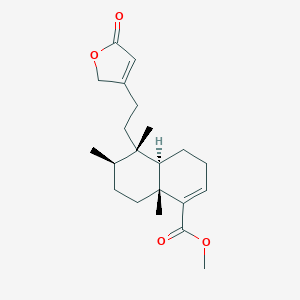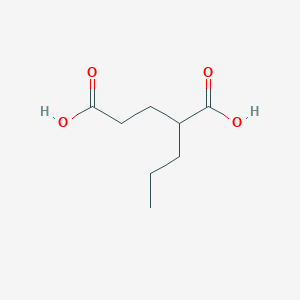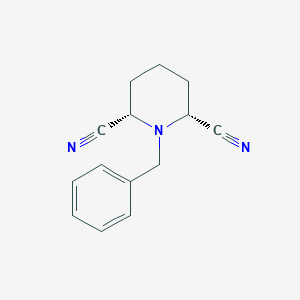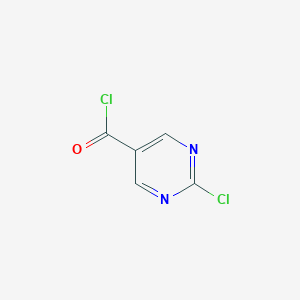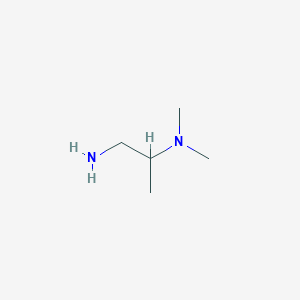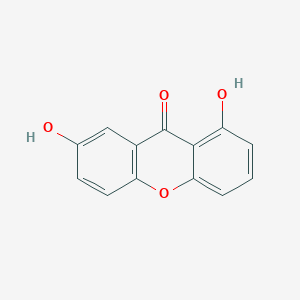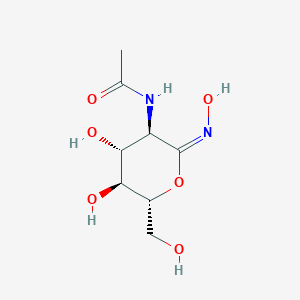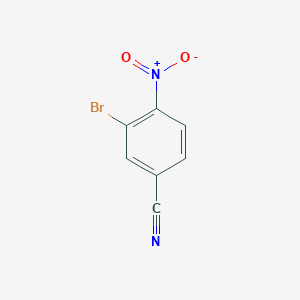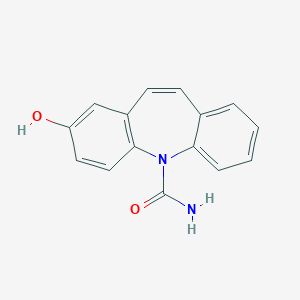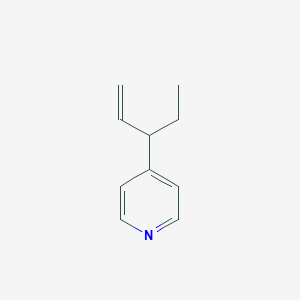
4-(1-Penten-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Penten-3-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a unique chemical structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 4-(1-Penten-3-yl)pyridine is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It may also interact with cell membranes and alter their properties, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(1-Penten-3-yl)pyridine has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(1-Penten-3-yl)pyridine in lab experiments is its unique chemical structure, which makes it an interesting subject of study. It is also relatively easy to synthesize, which makes it a convenient compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(1-Penten-3-yl)pyridine. One of the major areas of research is its potential use as an anti-inflammatory agent and as a treatment for cancer. Further studies are needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. Other future directions include its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
Métodos De Síntesis
The synthesis of 4-(1-Penten-3-yl)pyridine involves the condensation reaction between 3-penten-1-ol and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate or zinc chloride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-(1-Penten-3-yl)pyridine has been extensively studied for its potential applications in various fields of science. One of the major research areas is its application in the field of medicinal chemistry. Studies have shown that this compound has the potential to act as an anti-inflammatory agent and can also inhibit the growth of cancer cells. It has also been studied for its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
100190-74-7 |
|---|---|
Nombre del producto |
4-(1-Penten-3-yl)pyridine |
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-pent-1-en-3-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3 |
Clave InChI |
KSHXKHLVWCSOJZ-UHFFFAOYSA-N |
SMILES |
CCC(C=C)C1=CC=NC=C1 |
SMILES canónico |
CCC(C=C)C1=CC=NC=C1 |
Sinónimos |
Pyridine, 4-(1-ethyl-2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



